molecular formula C6H15NO B1267891 1-(dimethylamino)butan-2-ol CAS No. 3760-96-1

1-(dimethylamino)butan-2-ol

Cat. No.: B1267891
CAS No.: 3760-96-1
M. Wt: 117.19 g/mol
InChI Key: ZABFSYBSTIHNAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(dimethylamino)butan-2-ol is an organic compound with the molecular formula C6H15NO. It is a secondary alcohol and contains both a hydroxyl group (-OH) and a dimethylamino group (-N(CH3)2). This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(dimethylamino)butan-2-ol can be synthesized through several methods. One common method involves the reaction of 2-butanol with dimethylamine in the presence of a catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent such as ethanol or methanol. Another method involves the hydrogenation of 2-amino-2-methyl-1-propanol in the presence of formaldehyde and a catalyst like Raney nickel .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(dimethylamino)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a primary alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-butanone or 2-butanal.

    Reduction: Formation of 2-butanol.

    Substitution: Formation of 2-chlorobutane or 2-bromobutane.

Mechanism of Action

The mechanism of action of 1-(dimethylamino)butan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s biological activity and its effects on various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(dimethylamino)butan-2-ol is unique due to its specific combination of a secondary alcohol and a dimethylamino group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

3760-96-1

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

1-(dimethylamino)butan-2-ol

InChI

InChI=1S/C6H15NO/c1-4-6(8)5-7(2)3/h6,8H,4-5H2,1-3H3

InChI Key

ZABFSYBSTIHNAE-UHFFFAOYSA-N

SMILES

CCC(CN(C)C)O

Canonical SMILES

CCC(CN(C)C)O

Origin of Product

United States

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